3-(Cyclohexylmethyl)piperidine 3-(Cyclohexylmethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794726
InChI: InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h11-13H,1-10H2
SMILES:
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol

3-(Cyclohexylmethyl)piperidine

CAS No.:

Cat. No.: VC15794726

Molecular Formula: C12H23N

Molecular Weight: 181.32 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclohexylmethyl)piperidine -

Specification

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
IUPAC Name 3-(cyclohexylmethyl)piperidine
Standard InChI InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h11-13H,1-10H2
Standard InChI Key QFJGECJSZDTSPC-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CC2CCCNC2

Introduction

Chemical Identity and Structural Features

3-(Cyclohexylmethyl)piperidine (C₁₂H₂₃N) consists of a piperidine ring substituted at the 3-position with a cyclohexylmethyl group. The cyclohexyl moiety introduces significant steric bulk and lipophilicity, influencing both the compound’s reactivity and its interactions with biological targets . While PubChem data for the exact structure remain limited, related sulfonyl derivatives such as 3-[(cyclohexanesulfonyl)methyl]piperidine (C₁₂H₂₃NO₂S) provide insights into stereoelectronic effects . Key descriptors include:

  • Molecular Weight: 189.32 g/mol (calculated for C₁₂H₂₃N)

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amine), 1 acceptor (tertiary amine)

  • Rotatable Bonds: 3 (cyclohexylmethyl side chain)

The SMILES notation C1CCCC1CC2CCCNC2 illustrates the connectivity, while XLogP3 values (~3.1) predict high membrane permeability .

Synthetic Methodologies

Rh-Catalyzed Asymmetric Carbometalation

A breakthrough in piperidine synthesis involves Rh-catalyzed reductive Heck reactions, enabling enantioselective access to 3-substituted derivatives . For example, aryl boronic acids react with dihydropyridines under Rh catalysis to form tetrahydropyridines, which undergo hydrogenation to yield piperidines . Adapting this method, cyclohexylmethyl groups could be introduced via cyclohexylmethyl boronic acid precursors, though this remains experimentally untested .

Radical-Mediated Rearrangements

Early work by Desmaële demonstrated that aziridinylcarbinyl radicals undergo 5-exo-trig cyclization to form piperidines . Applying this to N-protected aziridines with cyclohexylmethyl substituents could theoretically yield the target compound, though yields depend critically on radical stability and trapping efficiency .

Palladium-Catalyzed Allylic Amination

Thesis work by Abdel-Salam describes Pd-mediated allylic amination of dihydropyridines . For instance, reaction of benzylamine with unsaturated esters generates piperidines via η³-allylpalladium intermediates . Substituting benzylamine with cyclohexylmethylamine derivatives might afford 3-(cyclohexylmethyl)piperidine, though steric hindrance could limit efficiency .

Physicochemical Properties

While direct data for 3-(cyclohexylmethyl)piperidine are scarce, analog studies provide approximations:

PropertyValue/DescriptionSource
Boiling Point~280–290°C (estimated) ,
SolubilityLipophilic (logP ≈ 3.1); insoluble in water ,
pKa~10.5 (amine)
Crystalline FormLikely amorphous due to bulky substituent

The Boc-protected analog (1-(tert-butoxycarbonyl)-3-(cyclohexylmethyl)piperidine) exhibits improved stability, with a melting point of 98–102°C. Deprotection via acidic hydrolysis (e.g., HCl/dioxane) regenerates the free amine.

Pharmaceutical Applications

Dopamine Receptor Modulation

Structural analogs like (−)-Preclamol demonstrate D₂/D₃ receptor partial agonism, suggesting that 3-(cyclohexylmethyl)piperidine could modulate dopaminergic pathways . Computational docking studies predict that the cyclohexylmethyl group occupies hydrophobic receptor pockets, enhancing binding affinity .

PARP Inhibition

Niraparib, a 3-arylpiperidine, inhibits PARP-1/2 via π-stacking interactions . Substituting aryl groups with cyclohexylmethyl may alter selectivity, though this hypothesis requires validation through enzymatic assays .

Antibacterial Agents

Piperidine derivatives exhibit quorum-sensing inhibition in Pseudomonas aeruginosa . The lipophilicity of 3-(cyclohexylmethyl)piperidine could improve biofilm penetration, making it a candidate for anti-infective development .

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